3-(2-Methoxy-3-methylphenyl)benzoic acid
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Overview
Description
3-(2-Methoxy-3-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3-methylphenyl)benzoic acid typically involves the reaction of 2-methoxy-3-methylphenylboronic acid with benzoic acid derivatives through Suzuki-Miyaura coupling . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Methoxy-3-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzoic acid
- 2-Methoxy-3-methylbenzoic acid
- 4-Methoxybenzoic acid
Uniqueness
3-(2-Methoxy-3-methylphenyl)benzoic acid is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Properties
IUPAC Name |
3-(2-methoxy-3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)18-2)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGIVELCAURNRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681790 |
Source
|
Record name | 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-06-6 |
Source
|
Record name | 2′-Methoxy-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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